molecular formula C16H13F2N3O2S B2455398 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851978-66-0

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No. B2455398
CAS RN: 851978-66-0
M. Wt: 349.36
InChI Key: BMJIRKZGFIXOAS-UHFFFAOYSA-N
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Description

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, also known as EF24, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. EF24 belongs to the class of chalcones, which are organic compounds that have been shown to possess various biological activities. The purpose of

Scientific Research Applications

  • Anticancer Research N’-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzohydrazide has shown promise as a potential anticancer agent. Researchers have investigated its cytotoxic effects on cancer cells, particularly in vitro studies. Its ability to inhibit tumor growth and induce apoptosis makes it an interesting candidate for further exploration in cancer therapy.
  • Anti-Inflammatory Activity Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have studied its effects on pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory drug.
  • Antimicrobial Applications The compound’s benzothiazole moiety contributes to its antimicrobial activity. It has been evaluated against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are keen on understanding its mechanism of action and optimizing its efficacy.
  • Metal Ion Chelation The hydrazide group in this compound can act as a chelating agent for metal ions. Researchers have explored its ability to bind to transition metals, which could have implications in metal-based therapies or environmental remediation.
  • Fluorescent Probes and Imaging Agents Fluorescent compounds are valuable tools in biological imaging. Researchers have modified this compound to incorporate fluorescent tags. Its unique structure allows it to selectively bind to specific cellular components, making it useful for tracking cellular processes and studying intracellular dynamics.
  • Molecular Docking Studies

    • Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with various protein targets. Researchers have explored its interactions with enzymes, receptors, and other biomolecules. These studies guide further experimental investigations .

properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-2-23-11-7-4-8-12-14(11)19-16(24-12)21-20-15(22)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJIRKZGFIXOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

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